molecular formula C18H22Cl3NO3 B4139470 2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride

2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride

Cat. No. B4139470
M. Wt: 406.7 g/mol
InChI Key: GWIHGCSERFJDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride, commonly known as DL-152, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists, which are compounds that activate the beta-adrenergic receptors in the body. DL-152 has shown promising results in various scientific research studies, making it an interesting topic for further investigation.

Mechanism of Action

DL-152 works by activating the beta-adrenergic receptors in the body, which leads to the relaxation of smooth muscles in the airways and blood vessels. This results in increased airflow to the lungs and improved blood flow to the heart and other organs.
Biochemical and Physiological Effects:
DL-152 has been shown to have various biochemical and physiological effects in the body. It can increase heart rate and cardiac output, improve oxygenation of tissues, and decrease inflammation in the airways. It also has a bronchodilator effect, which helps to relieve symptoms of respiratory diseases such as asthma and COPD.

Advantages and Limitations for Lab Experiments

DL-152 has several advantages for laboratory experiments, including its easy synthesis, relatively low cost, and well-established mechanism of action. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on DL-152. One area of interest is its potential use in combination with other drugs for the treatment of respiratory and cardiovascular diseases. Another area of interest is its potential use in the treatment of other diseases, such as diabetes and obesity. Further research is needed to fully understand the potential therapeutic applications of DL-152 and to identify any potential limitations or side effects.

Scientific Research Applications

DL-152 has been extensively studied for its potential therapeutic applications, including its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also shown potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3.ClH/c1-2-23-18-9-13(11-21-7-8-22)3-6-17(18)24-12-14-4-5-15(19)10-16(14)20;/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIHGCSERFJDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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